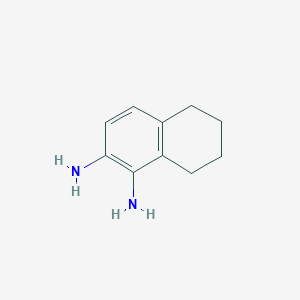

5,6,7,8-Tetrahydronaphthalene-1,2-diamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6H,1-4,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVSZSMGOKMTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271766 | |

| Record name | 5,6,7,8-Tetrahydro-1,2-naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40300-80-9 | |

| Record name | 5,6,7,8-Tetrahydro-1,2-naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40300-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-1,2-naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Diamine Scaffolds in Modern Organic Synthesis

Diamine scaffolds are fundamental building blocks in the construction of complex organic molecules. Their utility stems from the presence of two amino groups, which can act as nucleophiles, bases, or ligands for metal catalysts. The spatial relationship between these amino groups is a critical determinant of their chemical behavior.

Vicinal diamines, where the amino groups are situated on adjacent carbon atoms, are of particular interest. This arrangement is a common motif in a variety of biologically active natural products and pharmaceutical agents. Furthermore, chiral vicinal diamines have proven to be exceptionally effective ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. rsc.orgnih.gov The ability of the two nitrogen atoms to chelate to a metal center creates a well-defined chiral environment, which can direct the stereochemical outcome of a wide range of chemical transformations. The development of efficient and stereoselective methods for the synthesis of 1,2-diamines remains an active area of research in organic chemistry. rsc.orgnih.gov

Positioning of Tetrahydronaphthalene Derivatives Within Polycyclic Chemistry

5,6,7,8-Tetrahydronaphthalene-1,2-diamine belongs to the broader class of tetralin derivatives. Tetralin, or 1,2,3,4-tetrahydronaphthalene, is a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. wikipedia.org This structural motif is found in numerous natural products and synthetic compounds with diverse biological activities. The partially saturated nature of the tetralin core imparts a three-dimensional character to the molecule, which is often crucial for its interaction with biological targets. nih.gov

The synthesis of tetralin derivatives can be achieved through various methods, including the hydrogenation of naphthalenes and cyclization reactions. nih.gov The reactivity of the tetralin scaffold can be modulated by the introduction of various functional groups on both the aromatic and aliphatic rings. This versatility has made tetralin derivatives attractive targets in medicinal chemistry and materials science. For instance, substituted tetralins have been investigated for their potential as antitumor agents and for their applications in the development of novel organic materials. nih.govnih.gov

Structural and Stereochemical Considerations for 5,6,7,8 Tetrahydronaphthalene 1,2 Diamine

Established Synthetic Routes to the this compound Core

The primary and most established method for synthesizing the this compound core involves the reduction of the corresponding dinitro precursor. A common approach is the catalytic hydrogenation of a 1,2-dinitro-5,6,7,8-tetrahydronaphthalene intermediate. For instance, a related compound, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2,3-naphthalenediamine, is synthesized by hydrogenating its dinitro analogue using Raney-nickel as the catalyst in a methanol (B129727) solvent. This hydrogenation process typically continues until the theoretical amount of hydrogen has been consumed, indicating the complete conversion of the nitro groups to primary amines.

Another established reduction method for aromatic nitro groups, which can be applied to these precursors, involves the use of tin(II) chloride in an ethanol (B145695) solution. This method is particularly useful when catalytic hydrogenation might lead to complex product mixtures or is otherwise unsuitable for the specific substrate.

Strategies for Regioselective Functionalization of the Tetrahydronaphthalene Ring

Achieving regioselective functionalization—the ability to add chemical groups to specific positions on the tetrahydronaphthalene ring—is crucial for creating diverse analogues. Traditional electrophilic aromatic substitution reactions on naphthalene (B1677914) systems can be difficult to control. However, modern synthetic strategies offer greater precision.

One powerful approach involves metal-mediated functionalization. Cationic tetrahydronaphthalene complexes, such as those with an iron cyclopentadienyl (B1206354) group, can direct nucleophilic additions. While the initial addition of nucleophiles to the unsubstituted iron complex shows only moderate regioselectivity, pre-functionalizing the benzylic positions of the tetrahydronaphthalene ligand can lead to a high degree of selectivity in subsequent nucleophilic additions. nih.gov This method allows for the controlled synthesis of polysubstituted tetrahydronaphthalene derivatives. nih.gov

Catalyst-controlled reactions also provide a means for regioselective functionalization. For example, the alkenylation of naphthalene can be directed selectively to the β-position over the α-position by using specific rhodium catalysts and controlling reaction conditions such as oxidant identity and ethylene (B1197577) pressure.

Multicomponent Reaction Approaches to Substituted Tetrahydronaphthalene Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are an efficient and atom-economical approach to generating substituted tetrahydronaphthalene derivatives. rsc.org These reactions are highly valued for their ability to rapidly build molecular complexity. rsc.orgnih.gov

A notable example is the one-pot synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives. rsc.orgnih.gov This reaction combines a ketone, malononitrile, and an aromatic aldehyde. When conducted under solvent-free conditions and catalyzed by a green catalyst like ascorbic acid, this MCR produces a variety of substituted tetrahydronaphthalenes in good to excellent yields (70-98%) within a relatively short reaction time (22-70 minutes). rsc.orgnih.gov

The table below summarizes the results for the ascorbic acid-catalyzed, solvent-free synthesis of several ortho-aminocarbonitrile tetrahydronaphthalene derivatives.

| Entry | Ar-CHO | Time (min) | Yield (%) |

| 1 | C6H5-CHO | 40 | 92 |

| 2 | 4-Cl-C6H4-CHO | 22 | 98 |

| 3 | 4-Br-C6H4-CHO | 25 | 96 |

| 4 | 4-F-C6H4-CHO | 35 | 94 |

| 5 | 4-NO2-C6H4-CHO | 30 | 95 |

| 6 | 4-CH3-C6H4-CHO | 50 | 85 |

| 7 | 4-OCH3-C6H4-CHO | 60 | 80 |

| 8 | 3-NO2-C6H4-CHO | 45 | 90 |

| 9 | 2-Cl-C6H4-CHO | 70 | 70 |

Data sourced from Organic Chemistry Research. rsc.orgnih.gov

Catalytic Reductions in the Synthesis of Saturated Aromatic Diamine Precursors

The synthesis of saturated aromatic diamines, such as this compound, critically relies on the reduction of precursor molecules, typically dinitro compounds. Various catalytic systems are employed for this transformation.

Catalytic hydrogenation is a common method. For the synthesis of a tetramethyl-substituted tetrahydronaphthalene diamine, Raney-nickel is used as the catalyst with hydrogen gas. researchgate.net Other noble metal catalysts like palladium, platinum, rhodium, and iridium on various supports are also frequently used for the reduction of aromatic nitro groups. However, in some cases, catalytic hydrogenation can lead to complex product mixtures, necessitating alternative methods.

For instance, the reduction of certain (2-nitrophenyl)cyclohexane-1,2-diamines was successfully achieved using tin(II) chloride (SnCl₂·2H₂O) in refluxing ethanol, yielding the desired benzene-1,2-diamines in high yields (71–98%). In contrast, attempts to use palladium on charcoal for the same reduction resulted in complex mixtures. More recently, non-noble metal catalysts, such as nanostructured cobalt, have been developed for the reductive amination of ketones and aldehydes to form primary amines, using hydrogen gas under mild conditions.

| Method | Catalyst / Reagent | Substrate Type | Outcome |

| Catalytic Hydrogenation | Raney-nickel / H₂ | Dinitro-tetrahydronaphthalene | Complete reduction to diamine researchgate.net |

| Catalytic Hydrogenation | Palladium on charcoal / H₂ | (2-nitrophenyl)cyclohexane-1,2-diamine | Complex product mixture |

| Chemical Reduction | SnCl₂·2H₂O | (2-nitrophenyl)cyclohexane-1,2-diamine | Clean reduction to diamine (71-98% yield) |

| Reductive Amination | Cobalt nanoparticles / H₂ | Ketones, Aldehydes | Formation of primary amines |

Green Chemistry Principles in the Preparation of Tetrahydronaphthalene Analogues

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of tetrahydronaphthalene analogues. rsc.orgnih.gov

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are a major source of chemical waste. rsc.org Performing reactions under solvent-free or "neat" conditions offers significant environmental and practical benefits, including increased reaction rates due to high reactant concentrations, simplified purification processes, and reduced waste. rsc.org

The multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives is a prime example of a successful solvent-free approach. rsc.orgnih.gov By eliminating the solvent and using a safe, natural catalyst like ascorbic acid, the process becomes more economical and environmentally friendly, avoiding the need for specialized equipment like microwave or ultrasound irradiators. rsc.org

Mechanochemical Synthesis Techniques

Mechanochemistry involves using mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, often in the absence of a solvent. nih.gov This technique is a cornerstone of green chemistry as it can significantly reduce solvent use and sometimes lead to different reaction outcomes compared to traditional solution-based methods. nih.gov While the application of mechanochemical multicomponent reactions is a growing field for the synthesis of various heterocyclic and aromatic compounds, specific examples detailing the mechanochemical synthesis of the this compound core or its direct analogues are not yet widely reported in the surveyed literature. However, the success of mechanochemistry in synthesizing other complex aromatic systems, such as functionalized biphenyls via manual grinding, suggests its potential applicability to tetrahydronaphthalene synthesis in the future. nih.gov

Synthesis of Chiral this compound Derivatives

The development of enantiomerically pure diamines is crucial for their application as chiral ligands in asymmetric catalysis and as key intermediates in the synthesis of pharmaceuticals. rsc.org Two primary strategies are employed to obtain chiral derivatives of this compound: asymmetric synthesis to directly form a specific enantiomer and resolution to separate a racemic mixture.

Modern asymmetric catalysis offers powerful tools for the synthesis of chiral diamines. rsc.org These methods often involve the use of transition metal catalysts paired with chiral ligands to control the stereochemical outcome of a reaction. For cyclic vicinal diamines, strategies analogous to those used for similar scaffolds can be envisioned.

One potential pathway involves the asymmetric reduction of a corresponding diketone or the reductive amination of an amino ketone, utilizing catalysts based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. Another advanced approach is the sequential application of palladium and rhodium catalysis. nih.gov For instance, a palladium-catalyzed allylic amination can be used to prepare allylic hydroxylamine-derived sulfamate (B1201201) esters in an enantioenriched form. nih.gov A subsequent diastereoselective oxidative cyclization under rhodium catalysis would yield aziridine (B145994) products, which can be converted to the desired 1,2-diamine. nih.gov The efficiency of such processes depends on the selection of the appropriate chiral ligand and optimization of reaction conditions.

Table 1: Overview of Potential Asymmetric Catalytic Strategies

| Catalytic Strategy | Metal/Ligand System (Example) | Intermediate Product | Key Advantage |

|---|---|---|---|

| Asymmetric Allylic Amination | Pd₂(dba)₃ / Chiral Phosphine Ligand | Enantioenriched Allylic Sulfamate | High enantioselectivity from racemic starting materials. nih.gov |

| Intramolecular Aziridination | Dinuclear Rh(II)-tetracarboxylate | Aziridine | Efficient C-N bond formation to establish the diamine precursor. nih.gov |

Classical resolution remains a widely used and effective method for separating enantiomers of racemic diamines. This strategy relies on the reaction of the racemic diamine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

For (±)-trans-1,2-diaminocyclohexane, a structurally related diamine, this method is well-established. researchgate.net Chiral acids such as tartaric acid and its derivatives are commonly employed. After separation, the desired enantiomer of the diamine can be recovered by treating the isolated diastereomeric salt with a base. A similar approach is applicable to this compound. Another technique is preferential crystallization, where a supersaturated solution of the racemate is seeded with crystals of one enantiomer, inducing its selective crystallization. researchgate.net

Table 2: Common Chiral Resolving Agents for Diamines

| Resolving Agent | Type of Salt Formed | Separation Method |

|---|---|---|

| (+)-Tartaric Acid | Diastereomeric Tartrate Salts | Fractional Crystallization |

| (-)-Mandelic Acid | Diastereomeric Mandelate Salts | Fractional Crystallization |

| (+)-Camphorsulfonic Acid | Diastereomeric Camphorsulfonate Salts | Fractional Crystallization |

Formation of Macrocyclic and Polymeric Structures Incorporating the Diamine Moiety

The two primary amine functional groups of this compound make it an ideal monomer for step-growth polymerization and for the synthesis of macrocycles. Macrocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique structural properties. researchgate.net

The synthesis of macrocyclic structures typically involves the high-dilution condensation of the diamine with a suitable dicarboxylic acid or its derivative (e.g., diacyl chloride). This technique favors intramolecular cyclization over intermolecular polymerization.

For the formation of polymers, this compound can be reacted with tetracarboxylic dianhydrides to produce polyimides. Polyimides are a class of high-performance polymers known for their thermal stability and excellent mechanical properties. The reaction proceeds via a two-step process involving the formation of a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The incorporation of the partially saturated tetrahydronaphthalene unit can impart greater flexibility and solubility compared to fully aromatic polyimides. researchgate.net

Incorporation of the this compound Scaffold into Heterocyclic Systems

The ortho-diamine functionality is a classic precursor for the construction of a wide range of fused heterocyclic rings. The choice of the reacting partner determines the nature of the resulting heterocycle.

Thiazole (B1198619) and its fused derivatives are prominent scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities. nih.govnih.gov Fused thiazole rings can be constructed from 1,2-diamines through several synthetic routes. One common method involves reaction with carbon disulfide in the presence of a base to form a cyclic thiourea (B124793) intermediate. This intermediate can then be alkylated and cyclized to generate the fused thiazole system. Alternatively, reaction with isothiocyanates can lead to related heterocyclic structures. This approach allows for the efficient synthesis of novel thiazole-fused tetrahydronaphthalene derivatives. researchgate.net

The synthesis of pyrimidine-fused systems is a well-established area of heterocyclic chemistry. researchgate.net The condensation of 1,2-diamines with 1,3-dicarbonyl compounds or their equivalents is a cornerstone reaction for forming fused six-membered pyrimidine (B1678525) rings. For example, reacting this compound with a β-ketoester would lead to the formation of a tetrahydropyrimido[4,5-b]naphthalene derivative. The specific reactants and conditions can be tailored to produce a variety of substituted pyrimidine-containing architectures. nih.govnih.gov Research has shown the successful synthesis of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines, demonstrating the utility of the tetrahydronaphthalene core in constructing complex heterocyclic systems. nih.gov

Table 3: Reagents for Heterocycle Formation from 1,2-Diamines

| Target Heterocycle | Reagent Class | Example Reagent | Resulting Fused System |

|---|---|---|---|

| Thiazole | Carbon Disulfide / Isothiocyanates | Carbon Disulfide (CS₂) | Imidazo[2,1-b]thiazole type |

| Pyrimidine | β-Dicarbonyl Compounds | Acetylacetone | Dihydropyrimidine Fused Ring |

| Pyrimidine | β-Ketoesters | Ethyl Acetoacetate | Pyrimidinone Fused Ring |

Synthesis of Amide and Carboxylic Acid Derivatives for Further Elaboration

The nucleophilic nature of the two primary amine groups on the aromatic ring of this compound makes them prime sites for chemical modification. Acylation reactions are a fundamental strategy for the elaboration of this scaffold, leading to the formation of stable amide derivatives. This process not only allows for the introduction of a wide variety of substituents but can also be strategically employed to install other functional groups, such as carboxylic acids, which serve as handles for subsequent synthetic transformations.

The synthesis of amide derivatives from this compound typically proceeds through standard acylation protocols. The reactivity of the amine groups allows for controlled reactions with various acylating agents. Depending on the stoichiometry and reaction conditions, it is possible to achieve mono-acylation at one of the amine groups or di-acylation at both.

Common methods involve the use of activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. These highly electrophilic reagents react readily with the nucleophilic amine groups, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). Direct condensation with carboxylic acids is also a widely used method, though it requires the use of a coupling agent to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDPC) facilitate the formation of the amide bond by converting the hydroxyl group of the carboxylic acid into a better leaving group.

A particularly useful strategy for further elaboration involves the introduction of a terminal carboxylic acid group onto the this compound core. This is efficiently achieved by reacting the diamine with a cyclic acid anhydride (B1165640), such as succinic anhydride or phthalic anhydride. In this reaction, one of the primary amine groups acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the irreversible ring-opening of the anhydride, forming a new amide bond and simultaneously generating a free carboxylic acid group at the terminus of the newly introduced four-carbon (succinoyl) or aromatic (phthaloyl) spacer. The resulting amido-acid derivative is a versatile intermediate, as the new carboxyl group can be used for further coupling reactions, attachment to solid supports, or modification to alter the molecule's physicochemical properties.

The table below summarizes the general approaches for the synthesis of amide and carboxylic acid derivatives from the target diamine.

| Reactant Class | Product Class | General Reaction Conditions | Resulting Functional Groups |

| Acyl Chloride (R-COCl) | Mono- or Di-amide | Aprotic solvent (e.g., CH₂Cl₂, THF), often with a non-nucleophilic base (e.g., pyridine, Et₃N) at 0 °C to room temperature. | Amide |

| Acid Anhydride (R-CO)₂O | Mono- or Di-amide | Aprotic solvent, often with gentle heating or a base catalyst. | Amide |

| Carboxylic Acid (R-COOH) | Mono- or Di-amide | Requires a coupling agent (e.g., DCC, EDPC) in an aprotic solvent. | Amide |

| Cyclic Acid Anhydride | Amido-acid | Aprotic solvent (e.g., THF, Dioxane), typically at room temperature or with mild heating. | Amide, Carboxylic Acid |

Coordination Chemistry of 5,6,7,8 Tetrahydronaphthalene 1,2 Diamine and Its Derivatives

Design Principles for Diamine-Based Ligands Derived from Tetrahydronaphthalene

The design of diamine-based ligands derived from the 5,6,7,8-tetrahydronaphthalene scaffold is rooted in the principles of coordination chemistry, which dictate the spatial arrangement of atoms and molecules around a central metal ion. The inherent structural features of the tetrahydronaphthalene framework, which combines a flexible, saturated cyclohexane (B81311) ring with a rigid aromatic naphthalene (B1677914) system, provide a versatile platform for creating ligands with specific steric and electronic properties. This unique combination allows for the fine-tuning of the coordination environment around a metal center, influencing the resulting complex's stability, reactivity, and potential for stereocontrol.

Furthermore, the aromatic portion of the tetrahydronaphthalene moiety offers opportunities for electronic modification. The introduction of electron-donating or electron-withdrawing substituents on the aromatic ring can modulate the electron density on the nitrogen donor atoms of the diamine. This, in turn, affects the ligand's donor strength and the nature of the metal-ligand bond. These electronic perturbations can be strategically employed to influence the catalytic activity or photophysical properties of the corresponding metal complexes.

The placement of the diamine groups on the tetrahydronaphthalene core is another critical design element. The 1,2-diamine substitution pattern, for instance, creates a five-membered chelate ring upon coordination to a metal ion, a common and stable arrangement in coordination chemistry. The chirality of the ligand can be introduced through the synthesis of enantiomerically pure diamines, which is crucial for applications in asymmetric catalysis. The inherent chirality of the tetrahydronaphthalene scaffold, when appropriately functionalized, can effectively transfer stereochemical information to the metal center, enabling enantioselective transformations.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 5,6,7,8-tetrahydronaphthalene-1,2-diamine and its derivatives typically involves the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the structure and properties of the resulting coordination compounds. mtct.ac.inresearchgate.net Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques to elucidate their composition, structure, and bonding. researchgate.net

Commonly employed characterization methods include:

Infrared (IR) Spectroscopy: To identify the coordination of the diamine ligand to the metal center by observing shifts in the N-H and other characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution and to confirm the binding of the ligand.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing insights into its geometry and the nature of the metal-ligand interactions.

Elemental Analysis: To determine the empirical formula of the complex and verify its purity.

Mass Spectrometry: To ascertain the molecular weight and fragmentation pattern of the coordination compound.

Dicoordinate and Multicoordinate Complex Formations

The this compound ligand is a bidentate ligand, meaning it can form two coordinate bonds to a metal center through its two nitrogen donor atoms. This typically leads to the formation of chelate rings, which enhance the stability of the complex. Depending on the metal ion, its preferred coordination number, and the presence of other ancillary ligands, both dicoordinate and multicoordinate complexes can be formed.

In the absence of other coordinating species, the diamine ligand can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. The flexibility of the cyclohexane ring can accommodate different coordination geometries, allowing for the assembly of diverse supramolecular architectures. pku.edu.cn

The formation of dicoordinate or multicoordinate complexes can be influenced by several factors:

Metal-to-Ligand Ratio: Varying the stoichiometry of the reactants can favor the formation of different species.

Solvent: The coordinating ability of the solvent can influence whether it participates in the coordination sphere of the metal ion.

Counter-ion: The nature of the counter-ion can affect the crystal packing and sometimes even the coordination geometry of the complex.

X-ray Crystallographic Analysis of Metal-Diamine Coordination Compounds

X-ray crystallographic studies of complexes involving ligands similar in nature to this compound have revealed various coordination modes and geometries. For instance, the cyclohexane ring in the tetrahydronaphthalene moiety often adopts a half-chair conformation in the solid state. nih.gov The coordination of the diamine to a metal ion results in the formation of a five-membered chelate ring, and the geometry around the metal center can range from square planar to tetrahedral or octahedral, depending on the metal and other ligands present. jocpr.com

Table 1: Crystallographic Data for a Representative Metal-Diamine Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234(2) |

| b (Å) | 15.678(3) |

| c (Å) | 12.456(2) |

| β (°) | 105.78(1) |

| V (ų) | 1923.4(6) |

| Z | 4 |

Note: The data in this table is illustrative and represents a typical set of crystallographic parameters for a transition metal complex with a diamine ligand. Actual values would be specific to the complex being studied.

Exploration of Chiral Metal Complexes with this compound Ligands

The incorporation of chiral ligands, such as enantiomerically pure derivatives of this compound, into metal complexes opens up avenues for applications in asymmetric synthesis and catalysis. myuchem.comnih.gov The stereochemistry of the ligand can direct the stereochemical outcome of a reaction by creating a chiral environment around the metal center. chemrxiv.org

Ligand Design for Stereocontrol in Metal Coordination

The design of chiral this compound ligands for stereocontrol focuses on creating a well-defined and predictable chiral pocket around the metal's active site. nih.gov The inherent chirality of the ligand, arising from the stereocenters in the cyclohexane ring or from atropisomerism, can induce a preferred coordination geometry and control the approach of substrates in a catalytic reaction. researchgate.net

Key design strategies include:

Introduction of Bulky Substituents: Placing sterically demanding groups on the ligand framework can create a more rigid and defined chiral environment, enhancing enantioselectivity.

Modification of the Naphthyl Moiety: Functionalization of the aromatic part of the ligand can influence the electronic properties and provide additional points of interaction for substrate binding.

Synthesis of C₂-Symmetric Ligands: C₂-symmetric ligands are often highly effective in asymmetric catalysis as they reduce the number of possible diastereomeric transition states, leading to higher enantiomeric excesses.

The chirality of the metal center itself, often designated as Δ (delta) or Λ (lambda) for octahedral complexes, can be controlled by the stereochemistry of the coordinated diamine ligand. nih.gov This control over the metal's stereochemistry is a crucial aspect of designing effective chiral catalysts.

Helicity and Supramolecular Assembly in Coordination Polymers

The self-assembly of chiral metal complexes with this compound ligands can lead to the formation of helical coordination polymers and other complex supramolecular architectures. pku.edu.cnnih.gov The chirality of the ligand can be transferred to the supramolecular level, resulting in the formation of right-handed (P-type) or left-handed (M-type) helices. nih.gov

The formation and stability of these helical structures are governed by a combination of factors, including:

Metal-Ligand Coordination: The primary driving force for the assembly process.

Hydrogen Bonding: Inter- and intramolecular hydrogen bonds can play a significant role in stabilizing the helical structure. analis.com.my

Solvent Effects: The nature of the solvent can influence the conformation of the polymer chain and the extent of supramolecular interactions.

The study of these helical coordination polymers is of interest for the development of new chiral materials with potential applications in areas such as chiral recognition, separation, and catalysis.

Table 2: Properties of Chiral Metal Complexes

| Complex | Chirality | Helicity | Application |

| Ag(L1) | Λ | P | Asymmetric Catalysis |

| [Cu(L2)₂] | Δ | - | Chiral Sensor |

| [Rh(L3)(COD)]⁺ | Λ | - | Enantioselective Hydrogenation |

Note: This table provides hypothetical examples to illustrate the types of properties and applications associated with chiral metal complexes derived from ligands like this compound. L1, L2, and L3 represent different chiral derivatives of the parent diamine ligand, and COD is 1,5-cyclooctadiene.

Electronic Structure and Bonding in Metal-Diamine Complexes

The electronic structure and the nature of the bonding between the metal center and the this compound ligand are fundamental to understanding the physical and chemical properties of the resulting coordination complexes. These aspects are primarily described by molecular orbital (MO) theory and ligand field theory (LFT), which provide a framework for interpreting spectroscopic and magnetic data.

The coordination of this compound to a metal ion occurs through the lone pairs of electrons on the two nitrogen atoms of the amine groups. hopemaxchem.com This interaction leads to the formation of a chelate ring, which enhances the stability of the complex. The electronic structure is a result of the overlap between the metal's d-orbitals and the ligand's orbitals.

From a molecular orbital perspective, the interaction between the metal d-orbitals and the ligand orbitals results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org The energy levels of the ligand's orbitals are generally lower than those of the metal's d-orbitals. Consequently, the resulting bonding orbitals have more ligand character, while the non-bonding and anti-bonding orbitals are predominantly metal-based. libretexts.org

The two amino groups of the this compound ligand primarily act as σ-donors, forming strong covalent bonds with the metal center. This σ-donation from the nitrogen lone pairs to the empty d-orbitals of the metal is a key feature of the metal-ligand bond. The strength of this interaction is influenced by the nature of the metal ion and the steric and electronic properties of the ligand.

In addition to σ-bonding, the possibility of π-interactions must be considered, particularly given the aromatic nature of the naphthalene backbone. While the saturated portion of the tetrahydronaphthalene ring is electronically isolated, the aromatic ring can influence the electronic properties of the diamine moiety. The π-system of the benzene (B151609) ring can engage in interactions with the metal d-orbitals, potentially leading to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) phenomena. libretexts.org MLCT bands are more likely when the ligand possesses low-lying π* orbitals, which could be the case for derivatives of this ligand. libretexts.org

The electronic spectra of these complexes are expected to be characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions. libretexts.org The d-d transitions, which occur between the split d-orbitals of the metal center, are typically weaker in intensity and provide information about the ligand field splitting energy (Δ). libretexts.org The energy of these transitions is a direct measure of the ligand field strength exerted by the diamine. Charge-transfer transitions, which involve the movement of an electron between the metal and the ligand, are generally much more intense. libretexts.org

Theoretical and computational studies, such as those employing Density Functional Theory (DFT), can provide detailed insights into the electronic structure and bonding. umn.edumdpi.com These methods allow for the calculation of molecular orbital energies, the visualization of orbital distributions, and the prediction of electronic spectra, thereby complementing experimental data.

Below is an interactive data table summarizing the key electronic and bonding characteristics of hypothetical metal complexes with this compound.

| Metal Ion | Coordination Geometry | d-Electron Configuration | Key Electronic Transitions | Bonding Characteristics |

| Cu(II) | Distorted Octahedral/Square Planar | d⁹ | d-d, LMCT | Strong σ-donation, potential for Jahn-Teller distortion |

| Ni(II) | Octahedral/Square Planar | d⁸ | d-d, LMCT | Strong σ-donation, geometry dependent on ligand field |

| Co(II) | Octahedral/Tetrahedral | d⁷ | d-d, LMCT | σ-donation, spin state dependent on ligand field |

| Zn(II) | Tetrahedral | d¹⁰ | LMCT | σ-donation, no d-d transitions |

Catalytic Applications of 5,6,7,8 Tetrahydronaphthalene 1,2 Diamine Derived Systems

Asymmetric Catalysis Mediated by Chiral Diamine-Metal Complexes

Chiral vicinal diamines are privileged ligands in asymmetric catalysis, capable of forming stable chelate complexes with a variety of transition metals. The resulting metal complexes often serve as highly effective catalysts for a range of enantioselective transformations. The rigid backbone of the tetrahydronaphthalene scaffold in 5,6,7,8-tetrahydronaphthalene-1,2-diamine is anticipated to impart a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reactions.

While chiral diamines are extensively used in metal-catalyzed asymmetric hydrogenation and transfer hydrogenation, specific examples detailing the performance of this compound are not prominently featured in broadly available literature. In this context, related structures such as chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for the asymmetric transfer hydrogenation of substituted dihydroisoquinolines. mdpi.comnih.gov These studies highlight the potential of structurally similar diamines in achieving stereocontrol in hydrogenation reactions. For instance, iridium complexes of polymeric chiral diamines have demonstrated high efficiency and recyclability in the asymmetric transfer hydrogenation of ketones. nih.gov Similarly, rhodium complexes containing chiral ligands with a binaphthyl unit have been successfully used for the enantioselective hydrogenation of amino acid precursors. researchgate.net

The application of metal complexes derived from this compound in asymmetric oxidation reactions, including the functionalization of hydrocarbons, is a specialized area of research. Detailed studies and specific examples are not widely documented in the scientific literature.

Asymmetric aldol (B89426) and Mannich reactions are powerful tools for the construction of chiral molecules. Chiral diamine-metal complexes are known to catalyze these reactions effectively. For instance, chiral N,N'-dioxide-metal complexes have been utilized in highly efficient asymmetric Mannich-type reactions between β-keto esters/amides and 1,3,5-triaryl-1,3,5-triazinanes, yielding optically active β-amino compounds with all-carbon quaternary stereocenters. scispace.com While these examples showcase the capability of chiral diamine derivatives in such transformations, specific data on the use of this compound in this context remains limited. Research on other diamines, such as (R,R)-(+)-1,2-diphenylethylenediamine (DPEN), has shown that N-alkylation can lead to effective organocatalysts for aldol reactions, achieving high yields and enantioselectivities. researchgate.net

Organocatalytic Transformations Utilizing this compound

In addition to their role as ligands in metal complexes, chiral diamines can function as organocatalysts. They can activate substrates through the formation of enamines or operate as Brønsted bases, facilitating a variety of chemical transformations.

Organocatalytic domino and cascade reactions allow for the synthesis of complex molecular architectures from simple precursors in a single operation. mdpi.com These reactions are a cornerstone of efficient organic synthesis. While the utility of chiral primary and secondary amines in these sequences is well-established, specific examples employing this compound as the catalyst are not extensively reported.

Reaction Mechanisms and Kinetic Investigations Involving 5,6,7,8 Tetrahydronaphthalene 1,2 Diamine

Elucidation of Reaction Pathways for Synthesis of Diamine Analogues

The synthesis of tetrahydronaphthalene diamine analogues often involves the reduction of corresponding dinitro compounds. A common and effective method is catalytic hydrogenation. For instance, the synthesis of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2,3-naphthalenediamine is achieved by the hydrogenation of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2,3-dinitro-naphthalene using a Raney-nickel catalyst in a methanol (B129727) solvent. prepchem.com This reaction proceeds via the reduction of the two nitro groups to amine groups, with a high yield.

A plausible pathway for the synthesis of analogues of 5,6,7,8-tetrahydronaphthalene-1,2-diamine would follow a similar strategy, starting from the corresponding 1,2-dinitro-5,6,7,8-tetrahydronaphthalene. The dinitro precursor would be subjected to catalytic hydrogenation, likely using catalysts such as Raney-nickel, platinum oxide, or palladium on carbon. The reaction would involve the transfer of hydrogen atoms to the nitro groups, leading to the formation of the desired diamine.

Table 1: Synthesis of a Tetrahydronaphthalene Diamine Analogue via Catalytic Hydrogenation prepchem.com

| Starting Material | Catalyst | Solvent | Reaction Time | Product |

|---|

Kinetic Studies on Reactions Catalyzed by Diamine-Derived Systems

While specific kinetic studies on reactions catalyzed by systems derived from this compound are not extensively documented in the literature, the kinetics of reactions catalyzed by other diamine-metal complexes have been investigated. These studies are crucial for understanding reaction rates, determining the influence of reactant concentrations, and elucidating the catalytic cycle.

Reaction progress kinetic analysis (RPKA) is a powerful technique used to study the rate laws of chemical reactions under synthetically relevant conditions. wikipedia.org This method involves monitoring the concentrations of reactants and products over time to gain insights into catalyst activation, deactivation, and changes in the reaction mechanism. wikipedia.org For diamine-catalyzed reactions, kinetic analysis can reveal the order of the reaction with respect to the catalyst, substrate, and other reagents. For example, in the palladium-catalyzed amination of aryl halides, an induction period observed in the kinetic profile can indicate the generation of the active catalyst from a pre-catalyst. wikipedia.org

Kinetic studies on the hydrolysis of RNA catalyzed by various diamines, such as ethylenediamine (B42938) and 1,3-propanediamine, have shown that these compounds are highly active, particularly in their monocationic forms. nih.gov The catalysis is enhanced by intramolecular acid-base cooperation between the neutral amine and the ammonium (B1175870) ion. nih.gov Such mechanistic insights derived from kinetic analysis are invaluable for optimizing reaction conditions and designing more efficient catalysts.

Intermediates and Transition States in Diamine-Mediated Reactions

The stereochemical outcome of many diamine-catalyzed reactions is determined by the structure and stability of the transition states. acs.orgnih.gov Density functional theory (DFT) calculations have been employed to characterize the transition states of aldol (B89426) and Mannich reactions catalyzed by vicinal diamines. acs.orgnih.gov

In vicinal diamine-catalyzed aldol reactions, a cyclic transition state involving a nine-membered hydrogen-bonded ring is favored. acs.orgacs.org The stereoselectivity of these reactions can be explained by the preference for a crown (chair-chair) conformation of this transition state. acs.org Similarly, in Mannich reactions between aldehydes and ketimines catalyzed by chiral vicinal diamines, the enantio- and diastereoselectivities are governed by the preference for hydrogen-bonded nine-membered cyclic transition states. nih.gov The energetic discrimination between different stereochemical pathways arises from steric interactions within the disfavored transition states. nih.gov

For palladium-catalyzed asymmetric diamination reactions, the stereocontrolling transition states for the C-N bond formation are influenced by weak non-covalent interactions such as C-H⋯π and C-H⋯O interactions. rsc.org Understanding these subtle interactions is key to the rational design of more selective catalysts. rsc.org While these studies have been conducted on other diamine systems, they provide a framework for predicting the likely intermediates and transition states in reactions mediated by this compound.

Stereochemical Pathways in Asymmetric Transformations

Chiral diamines are fundamental ligands and catalysts in asymmetric synthesis, enabling the stereoselective formation of a wide range of chemical products. researchgate.netacs.orgchemrxiv.org The rigid backbone and well-defined stereochemistry of many chiral diamines allow for effective transfer of chirality during a chemical reaction.

In asymmetric transformations, the chiral diamine can coordinate to a metal center or act as an organocatalyst, creating a chiral environment that directs the approach of the reactants. The precise stereochemical pathway is often dictated by the conformational preferences of the catalyst-substrate complex in the transition state.

For example, in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, the enantioselectivity is influenced by the structure of the chiral diamine ligand. researchgate.net Catalytic models are often proposed to explain the observed enantioselectivity based on the presumed geometry of the transition state assembly. researchgate.net Similarly, in asymmetric Mannich reactions, the cooperative action of the two amine groups in a 1,3-diamine derivative can lead to high enantioselectivities. acs.org

While specific applications of this compound in asymmetric catalysis are not widely reported, its structure suggests potential as a chiral ligand. The development of synthetic routes to enantiomerically pure forms of this diamine would be a critical step towards exploring its utility in asymmetric transformations.

Computational and Theoretical Studies on 5,6,7,8 Tetrahydronaphthalene 1,2 Diamine Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For 5,6,7,8-Tetrahydronaphthalene-1,2-diamine, these methods offer a detailed picture of its geometry, charge distribution, and electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov Theoretical studies on related diaminonaphthalene molecules using DFT, particularly with the B3LYP functional and a 6-31G(d,p) basis set, have been performed to determine optimized molecular structures and electronic properties. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For the this compound system, DFT calculations would reveal the geometric parameters of its ground state. The results would show a fusion of an aromatic ring and a non-aromatic, saturated six-membered ring. The presence of two electron-donating amino groups on the aromatic portion significantly influences the electronic distribution and geometry of the ring.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aromatic)-C(aromatic) | ~1.40 Å |

| Bond Length | C(aromatic)-N | ~1.38 Å |

| Bond Length | C(aliphatic)-C(aliphatic) | ~1.54 Å |

| Bond Angle | C-N-H | ~112° |

| Bond Angle | C-C-C (aromatic) | ~120° |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.

In an MEP analysis of this compound, the regions of most negative potential (typically colored red) would be concentrated around the nitrogen atoms of the two amine groups due to the high electronegativity and lone pairs of electrons on the nitrogen atoms. These sites represent the centers for electrophilic attack. Conversely, the hydrogen atoms of the amine groups would exhibit the most positive potential (colored blue), indicating their susceptibility to nucleophilic attack. The aromatic ring would show a delocalized electron density, while the saturated tetrahydronaphthalene core would be relatively neutral.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. sapub.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the amine substituents, reflecting its electron-donating capability. The LUMO, on the other hand, would likely be distributed over the π-system of the aromatic ring. A relatively small HOMO-LUMO gap would indicate that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The concept of Frontier Effective-for-Reaction Molecular Orbitals (FERMO) can further refine these predictions to better explain the specific chemical behavior of the molecule. sapub.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.2 | Electron-donating ability |

| LUMO | -0.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.4 | Indicator of chemical reactivity and stability |

Conformational Analysis and Energetics of the Tetrahydronaphthalene Core

The structure of this compound contains a tetralin moiety, which consists of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. hmdb.cawikipedia.org The saturated cyclohexane portion is not planar and can exist in different conformations. Theoretical studies on similar tetrahydronaphthalene structures have shown that the six-membered saturated ring typically adopts a half-chair conformation to minimize steric strain. rsc.orgnih.gov

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling serves as a powerful tool to investigate the intricate details of reaction mechanisms and catalytic cycles that may involve this compound. This compound, with its two adjacent amine groups, is a prime candidate to act as a bidentate ligand in the formation of coordination complexes or as a precursor for Schiff base ligands.

DFT calculations can be employed to map the potential energy surface for a given reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in a catalytic cycle where a metal complex of a ligand derived from this diamine is used, computational modeling can elucidate the substrate binding mode, the steps of chemical transformation, and the product release. This allows for the identification of the rate-determining step and provides a rational basis for designing more efficient and selective catalysts.

Prediction of Spectroscopic Properties and Experimental Validation

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental results for validation. Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis), predicting the absorption wavelengths (λmax) and oscillator strengths that correspond to electronic transitions, often between frontier molecular orbitals.

Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the observed spectral bands can be achieved. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy. The agreement between the computationally predicted spectra and the experimentally measured data provides strong validation for the calculated molecular and electronic structure of this compound.

Future Research Directions and Perspectives for 5,6,7,8 Tetrahydronaphthalene 1,2 Diamine

Design of Next-Generation Diamine Ligands with Enhanced Catalytic Performance

The efficacy of diamine ligands in metal-catalyzed reactions is well-established, with their performance being highly dependent on the steric and electronic properties of the ligand backbone. nih.govresearchgate.net Future research will focus on leveraging the 5,6,7,8-Tetrahydronaphthalene-1,2-diamine framework to create next-generation ligands with tailored properties for specific catalytic applications.

Systematic modifications to the tetrahydronaphthalene core can predictably alter the ligand's impact on the metal center. rsc.orgresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electron density at the metal, thereby influencing the catalytic activity and selectivity. rsc.org Similarly, adding bulky substituents to the saturated ring can create specific steric environments, which is crucial for controlling stereoselectivity in asymmetric catalysis.

Computational methods, particularly Density Functional Theory (DFT) calculations, will be instrumental in this design process. researchgate.netnih.gov These tools can predict how structural modifications will affect the geometry and electronic properties of the resulting metal complexes, enabling a more rational, targeted approach to ligand synthesis. nih.gov By simulating reaction pathways, researchers can screen potential ligand candidates in silico before committing to resource-intensive laboratory synthesis. researchgate.net

Table 1: Potential Modifications of the this compound Scaffold and Their Predicted Catalytic Effects

| Modification Site | Type of Substituent | Predicted Effect on Metal Complex | Potential Application |

| Aromatic Ring | Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) | Increases Lewis acidity of the metal center | Catalysis of reactions involving nucleophilic attack |

| Aromatic Ring | Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | Increases electron density on the metal center | Enhancing oxidative addition steps in cross-coupling |

| Saturated Ring | Bulky Groups (e.g., -C(CH₃)₃, -Si(CH₃)₃) | Creates a defined chiral pocket around the metal | Asymmetric hydrogenation, cyclopropanation |

| Amine Groups | N-alkylation or N-arylation | Modifies steric hindrance and solubility | Fine-tuning catalyst activity and processability |

Exploration of Novel Reaction Substrates for Diamine-Catalyzed Processes

Diamine ligands, particularly in copper-catalyzed reactions, have demonstrated remarkable versatility in facilitating a wide array of chemical transformations. nih.govrsc.org These include the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-phosphorus bonds, which are fundamental in the synthesis of pharmaceuticals, natural products, and other high-value chemicals. nih.govresearchgate.net

A significant future direction is the expansion of the substrate scope for catalytic systems employing ligands derived from this compound. The development of more robust and active catalysts based on this scaffold will enable their application to previously challenging substrates. For example, activating traditionally unreactive C-H bonds or coupling sterically hindered aryl halides are key areas where next-generation ligands could have a major impact.

Research efforts could focus on extending the utility of these catalysts to new reaction classes. The unique stereoelectronic properties conferred by the tetrahydronaphthalene backbone may prove advantageous for novel transformations that are currently inefficient with existing catalysts. mdpi.com

Table 2: Established and Potential Substrate Classes for Diamine-Catalyzed Reactions

| Bond Formation | Established Substrates | Potential Novel Substrates for Exploration |

| C-N Coupling | Aryl halides, Amides, Lactams, Azoles | Aliphatic amines, Anilines with deactivating groups |

| C-O Coupling | Aryl halides, Phenols, Alcohols | Hindered alcohols, Aliphatic carboxylic acids |

| C-C Coupling | Enolates, Terminal alkynes | Unactivated alkenes, Organoboron reagents |

| C-P Coupling | Secondary phosphites, Secondary phosphines | Hypophosphites, Functionalized phosphine (B1218219) oxides |

| C-S Coupling | Sulfinate salts, Thiols | Aryl sulfonamides, Thioethers |

Integration of this compound into Advanced Materials Synthesis

The application of diamines extends beyond homogeneous catalysis into the realm of materials science. researchgate.net The rigid and well-defined structure of this compound makes it an excellent building block for the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govresearchgate.net

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The defined geometry and functional groups of the tetrahydronaphthalene diamine ligand could be used to direct the assembly of MOFs with specific topologies and pore environments. Such materials are highly sought after for applications in gas storage, separation, and heterogeneous catalysis. The diamine moieties can serve as the primary coordination sites, while the tetralin backbone provides a robust and thermally stable framework. ontosight.aiatamanchemicals.comwikipedia.org

Furthermore, this diamine can be incorporated as a monomer in the synthesis of high-performance polymers. Its rigid structure could impart enhanced thermal stability and mechanical strength to materials like polyimides or polyamides. The two amine functional groups provide reactive sites for polymerization, allowing the tetrahydronaphthalene unit to be integrated into polymer backbones.

Application of Machine Learning and AI in the Design and Discovery of New Reactions

In the context of this compound, AI can be applied in several key areas. Generative AI models can design novel ligand structures based on this scaffold, optimized for specific steric and electronic properties. chemrxiv.org These models can explore a vast chemical space to propose candidates that are most likely to exhibit high catalytic performance.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7,8-Tetrahydronaphthalene-1,2-diamine, and how can reaction conditions be systematically evaluated?

- Methodological Answer : Begin with catalytic hydrogenation of naphthalene derivatives (e.g., 1,2-diaminonaphthalene) under controlled pressure (1–10 atm) and temperature (80–120°C) using palladium or platinum catalysts. Employ factorial design to test variables like solvent polarity, catalyst loading, and reaction time . Monitor intermediates via HPLC or GC-MS to optimize yield and purity. Stability studies under varying pH and oxygen levels should accompany synthesis to identify degradation pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C) for structural elucidation, focusing on amine proton signals (δ 1.5–3.5 ppm) and aromatic ring distortions. IR spectroscopy can confirm amine (-NH2) stretches (~3300 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-reference with NIST spectral databases for validation .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines: expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life) using Arrhenius kinetics. Track oxidation-prone sites (e.g., secondary amines) with radical scavengers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。